molecular formula C15H18O2 B11503171 4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one

4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one

Cat. No.: B11503171
M. Wt: 230.30 g/mol
InChI Key: CHSRKCFZFGTIHO-BENRWUELSA-N
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Description

(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one is a cyclic oxygenated hydrocarbon. It is a derivative of oxolan-3-one, which is a common component in bio-oil formed during biomass pyrolysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one typically involves the reaction of oxolan-3-one with appropriate reagents under controlled conditions. One common method involves the use of a gas-phase mixture of oxolan-3-one in argon, prepared with a total pressure of approximately 950 Torr . The oxolan-3-one used in these reactions is usually of high purity (>98.0%) and does not require further purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques to those used in laboratory synthesis, such as gas-phase reactions and pyrolysis, could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxo group at position 3 and the phenylmethylidene group at position 4.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from the reactions of (4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one depend on the specific reaction conditions. For example, oxidation reactions may yield carbon monoxide, formaldehyde, and ethylene, while reduction reactions could produce various alcohols and hydrocarbons .

Scientific Research Applications

(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one is unique due to the presence of the phenylmethylidene group, which influences its chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and contributes to its distinct properties.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(4E)-4-benzylidene-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C15H18O2/c1-14(2)12(13(16)15(3,4)17-14)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10-

InChI Key

CHSRKCFZFGTIHO-BENRWUELSA-N

Isomeric SMILES

CC1(/C(=C\C2=CC=CC=C2)/C(=O)C(O1)(C)C)C

Canonical SMILES

CC1(C(=CC2=CC=CC=C2)C(=O)C(O1)(C)C)C

Origin of Product

United States

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